molecular formula C22H43NO2Si2 B8600619 Benzenamine, N,N-bis[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- CAS No. 148717-08-2

Benzenamine, N,N-bis[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-

Cat. No.: B8600619
CAS No.: 148717-08-2
M. Wt: 409.8 g/mol
InChI Key: DEWAYKXYLJASKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N,N-bis[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is a useful research compound. Its molecular formula is C22H43NO2Si2 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, N,N-bis[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, N,N-bis[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

148717-08-2

Molecular Formula

C22H43NO2Si2

Molecular Weight

409.8 g/mol

IUPAC Name

N,N-bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline

InChI

InChI=1S/C22H43NO2Si2/c1-21(2,3)26(7,8)24-18-16-23(20-14-12-11-13-15-20)17-19-25-27(9,10)22(4,5)6/h11-15H,16-19H2,1-10H3

InChI Key

DEWAYKXYLJASKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN(CCO[Si](C)(C)C(C)(C)C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A procedure analogous to that used for 1a was used with the following materials: 2,2'-(phenylimino)diethanol (9.0 g, 50 mmol), t-butyldimethylsilyl chloride (18.1 g, 0.12 mol), imidazole (17.0 g, 0.25 mol), and dimethylformamide (50 mL). The reaction was stirred overnight for convenience. Workup as in 1a gave 3a as a pale oil (21.6 g, >100%). 1H NMR (CDCl3) δ7.21 (2H, d, J=8.4), 6.68 (3H, overlapping d, t), 3.77 (4H, d, J=6.6), 3.52 (4H, d, J=6.6), 0.92 (18H, s), 0.06 (12H, s). 13C NMR (CDCl3) δ147.8, 129.2, 115.7, 111.4, 60.3, 53.5, 25.9, 18.3, -5.3. FDMS (m/e) 409 (M+). It was used as 100% without purification.
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
18.1 g
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Name
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.